N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide
Description
N-(4-Pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide (CAS: 884497-50-1) is a secondary amine derivative featuring a 1,2,3,4-tetrahydronaphthalene (tetralin) backbone substituted with a 4-pyridinylmethyl group at the 1-position amine.
Properties
Molecular Formula |
C16H19BrN2 |
|---|---|
Molecular Weight |
319.24 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |
InChI |
InChI=1S/C16H18N2.BrH/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13;/h1-2,4,6,8-11,16,18H,3,5,7,12H2;1H |
InChI Key |
HBXOZMBYCGMPND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CC=NC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide typically involves the reaction of 4-pyridinemethanol with 1,2,3,4-tetrahydro-1-naphthalenamine in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemical Properties and Structure
N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₉BrN₂
- Molecular Weight : 319.239 g/mol
- CAS Number : 1052526-84-7
The compound features a naphthalene core with a tetrahydro structure and a pyridine ring, which contributes to its biological activity.
Antidepressant Properties
Research has indicated that compounds similar to N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide exhibit antidepressant effects. A study highlighted that tetrahydronaphthalenamines can influence neurotransmitter systems associated with mood regulation. The compound's structural similarity to known antidepressants suggests it may act on serotonin and norepinephrine pathways, providing a basis for further investigation into its efficacy as an antidepressant agent .
Anticancer Activity
There is growing interest in the anticancer properties of tetrahydro-1-naphthalenamines. Case studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, research involving various concentrations of related compounds showed significant cytotoxic effects against breast and lung cancer cells, suggesting that N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide may also possess similar properties .
Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective properties. In vitro assays have shown that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Tables
The following table summarizes key research findings related to the applications of N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide:
| Study | Application | Findings | Methodology |
|---|---|---|---|
| Study 1 | Antidepressant | Significant reduction in depressive-like behavior in animal models | Behavioral assays |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines at concentrations >20 μg/ml | MTT assay |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures | Cell viability assays |
Case Study 1: Antidepressant Activity
In a controlled study involving animal models of depression, researchers administered N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide over a period of four weeks. Behavioral tests indicated a significant decrease in immobility time during forced swim tests compared to control groups. This suggests potential antidepressant-like effects warranting further exploration into its mechanisms .
Case Study 2: Cytotoxicity Against Cancer Cells
A laboratory investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that treatment with N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations .
Mechanism of Action
The mechanism of action of N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s tetralin amine core is shared with several pharmacologically active molecules. Key differences lie in substituents, stereochemistry, and salt forms:
Table 1: Structural and Physicochemical Comparison
Stereochemical Considerations
- Sertraline : The (+)-cis-(1S,4S) configuration is critical for its selective serotonin reuptake inhibition (SSRI) activity .
- trans-4-(3,4-Dichlorophenyl) Derivative : The trans isomer (rac-trans-N-desmethyl sertraline hydrochloride) shows distinct pharmacological behavior compared to the cis-active sertraline .
Pharmacokinetic and Metabolic Profiles
Substituent Impact on Activity
- Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in sertraline enhances serotonin transporter (SERT) binding via hydrophobic and π-π interactions .
- Heteroaromatic Groups : The pyridinylmethyl substituent in the target compound could modulate solubility and receptor interactions through hydrogen bonding or coordination with metal ions.
Biological Activity
N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydronaphthalene core substituted with a pyridine ring. Its structural formula can be represented as follows:
This structure contributes to its lipophilicity and ability to penetrate biological membranes.
Pharmacological Activities
1. Antinociceptive Effects:
Research indicates that N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide exhibits significant antinociceptive properties. A study demonstrated that the compound effectively reduced pain responses in animal models, suggesting its potential as an analgesic agent. The mechanism appears to involve modulation of pain pathways in the central nervous system (CNS) .
2. Anti-inflammatory Properties:
The compound has been shown to possess anti-inflammatory activities. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages. This suggests its utility in treating inflammatory diseases .
3. Neuroprotective Effects:
Preliminary studies suggest that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage. It appears to exert its protective effects through antioxidant mechanisms and modulation of neuroinflammatory processes .
The precise mechanism of action for N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is still under investigation. However, it is hypothesized that it interacts with various neurotransmitter systems, including:
- Serotonergic System: The compound may enhance serotonin signaling, contributing to its analgesic effects.
- Adrenergic Receptors: Interaction with adrenergic receptors may play a role in its anti-inflammatory actions.
- Dopaminergic Pathways: Potential modulation of dopaminergic pathways could explain its neuroprotective properties.
Case Studies
Several case studies have highlighted the biological activity of N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide:
- Study on Pain Management: In a controlled trial involving rodents, administration of the compound significantly reduced pain sensitivity compared to control groups. The results indicated a dose-dependent response with maximum efficacy observed at moderate doses .
- Inflammation Model: In a model of induced inflammation, treatment with the compound resulted in decreased edema and lower levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparative Biological Activity Table
Q & A
Q. Can computational modeling predict binding affinities for target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of AChE (PDB: 1ACJ) identifies key interactions (e.g., π-π stacking with Trp86, hydrogen bonding with Glu199). MD simulations (AMBER/CHARMM) refine binding mode predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
